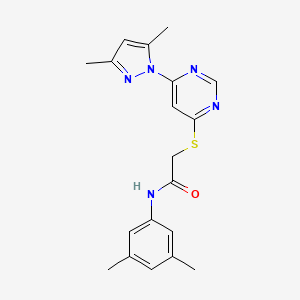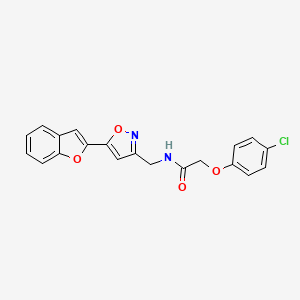
3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone is a synthetic organic compound with a complex structure It features a four-membered azetidine ring, a nitrobenzyl ether group, and a dimethyl substitution
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone typically involves multiple steps. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the nitrobenzyl ether group and the dimethyl substitution. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies can also enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The azetidine ring can be opened under acidic or basic conditions.
Substitution: The nitrobenzyl ether group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
科学的研究の応用
3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone involves its interaction with specific molecular targets. The nitrobenzyl ether group can participate in electron transfer reactions, while the azetidine ring may interact with biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3,3-Dimethyl-1-(3-((4-aminobenzyl)oxy)phenyl)-2-azetanone
- 3,3-Dimethyl-1-(3-((4-methylbenzyl)oxy)phenyl)-2-azetanone
- 3,3-Dimethyl-1-(3-((4-chlorobenzyl)oxy)phenyl)-2-azetanone
Uniqueness
Compared to similar compounds, 3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research applications.
特性
IUPAC Name |
3,3-dimethyl-1-[3-[(4-nitrophenyl)methoxy]phenyl]azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-18(2)12-19(17(18)21)15-4-3-5-16(10-15)24-11-13-6-8-14(9-7-13)20(22)23/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSOJYPLTNPWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC(=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[1-(6-chloropyridin-3-yl)-N-methylformamido]-3-phenylpropanoate](/img/structure/B2616876.png)
![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2616877.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2616880.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2616881.png)
![4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2616883.png)
![N5-[2-(adamantan-1-yl)ethyl]-4-amino-N3-[(2-chlorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2616885.png)



![2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide](/img/structure/B2616895.png)

